N,N-Diethylnonanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylnonanimidamide: is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylnonanimidamide typically involves the reaction of nonanoic acid with diethylamine. The process can be carried out under reflux conditions with a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods ensure higher yields and purity of the final product. The use of automated systems allows for precise control over reaction conditions, leading to more efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylnonanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Substitution: The nitrogen atom in the amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N-Diethylnonanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may have applications in drug development and formulation.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Diethylnonanimidamide exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
- N,N-Dimethylnonanimidamide
- N,N-Diethylacetamide
- N,N-Diethylformamide
Comparison: N,N-Diethylnonanimidamide is unique due to its longer carbon chain compared to similar compounds like N,N-Diethylacetamide and N,N-Diethylformamide. This structural difference can influence its physical properties, reactivity, and potential applications. For example, the longer carbon chain may result in higher boiling points and different solubility characteristics.
Properties
CAS No. |
66042-23-7 |
---|---|
Molecular Formula |
C13H28N2 |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N,N-diethylnonanimidamide |
InChI |
InChI=1S/C13H28N2/c1-4-7-8-9-10-11-12-13(14)15(5-2)6-3/h14H,4-12H2,1-3H3 |
InChI Key |
KLWQBRUZCCZSTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=N)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.